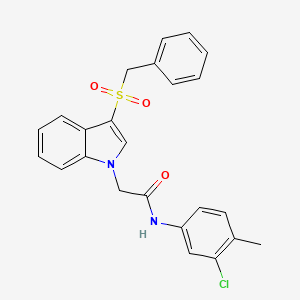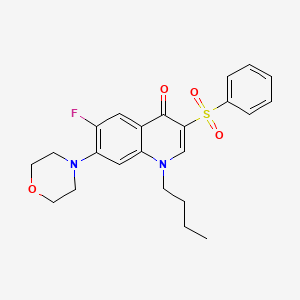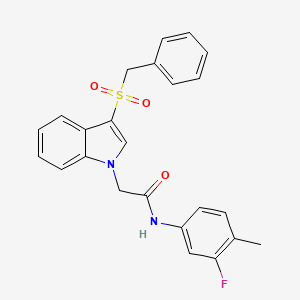
N-(3-chloro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide, often referred to as “CMPSI”, is a small molecule drug that has been developed to treat a variety of diseases. It is a synthetic compound that is composed of three main components: a phenyl group, a chloro group, and a sulfonyl group. CMPSI has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. The mechanism of action of CMPSI is not completely understood, but it is believed to act on multiple pathways in the body.
Mecanismo De Acción
The exact mechanism of action of CMPSI is not yet fully understood. However, it is believed to act on multiple pathways in the body. It is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CMPSI has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in signal transduction pathways. It is also believed to have anti-angiogenic properties, as it has been found to inhibit the growth of new blood vessels.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPSI have been studied in a variety of animal models. It has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells in vitro. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases, including rheumatoid arthritis and psoriasis. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMPSI in laboratory experiments is its low toxicity. It has been found to be generally well-tolerated in animals and to have a low risk of adverse effects. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using CMPSI in laboratory experiments. For example, it is not very stable in solution and can easily degrade over time. Additionally, it can be difficult to synthesize in large quantities.
Direcciones Futuras
There are several potential future directions for the research of CMPSI. One potential direction is to further investigate its potential anti-cancer properties. Additionally, further research could be done to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research could be done to investigate its potential use in combination with other drugs, such as immunomodulators or chemotherapeutics. Finally, further research could be done to investigate its potential use as an adjuvant therapy for other diseases.
Métodos De Síntesis
CMPSI is synthesized through a process known as “Suzuki coupling”. This method involves the use of a palladium catalyst to combine two different organic compounds. In the case of CMPSI, the two compounds are a chloro-methylphenyl group and a 3-phenylmethanesulfonyl-1H-indol-1-yl acetamide group. The resulting product is a compound with a molecular weight of 467.5 g/mol.
Aplicaciones Científicas De Investigación
The potential applications of CMPSI have been studied extensively in the scientific literature. It has been found to have promising anti-cancer properties, as it has been shown to inhibit the growth of various types of cancer cells in vitro. Additionally, CMPSI has been studied for its potential anti-inflammatory effects, as it has been found to reduce inflammation in animal models. It has also been found to have protective effects against oxidative stress and to be an effective antioxidant.
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-17-11-12-19(13-21(17)25)26-24(28)15-27-14-23(20-9-5-6-10-22(20)27)31(29,30)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMFPLPRDRHSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)
![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)
![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)
![methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B6510736.png)
![8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510740.png)
![6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B6510763.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510770.png)

![2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6510811.png)

![ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6510823.png)
![N-[4-(dimethylamino)phenyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510827.png)
![N-(3,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510832.png)
![2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6510837.png)